4-(2,4-Difluorophenyl)butan-2-one
Overview
Description
“4-(2,4-Difluorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11F2O . It is also known as 2,4-difluoro-α-hydroxy-β-ketobutyric acid ethyl ester. This compound is classified as a ketone and is used in various research fields due to its interesting biological properties.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2,4-difluorophenyl)-2-butanone . The InChI code is 1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 . The molecular weight of the compound is 184.19 .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is room temperature .
Scientific Research Applications
Anti-Inflammatory Compounds : A study by Goudie et al. (1978) explored compounds related to 4-(2,4-Difluorophenyl)butan-2-one, demonstrating their potential as anti-inflammatory agents when tested using the cotton pellet granuloma method (Goudie et al., 1978).
Arylation of Electron-Deficient Olefins : Citterio (2003) discussed the reductive arylation of electron-deficient olefins, including 4-(2,4-Difluorophenyl)butan-2-one, a process significant in organic synthesis (Citterio, 2003).
Crystal Structure Analysis : The crystal structure of compounds related to 4-(2,4-Difluorophenyl)butan-2-one, like cyproconazole, was investigated by Kang et al. (2015), providing insights into the molecular geometry and interactions relevant for material and pharmaceutical sciences (Kang et al., 2015).
Trifluoromethylation in Organic Chemistry : The study by Sato et al. (2006) on trifluoromethylation of α,β-unsaturated ketones, such as 4-Phenyl-3-(trifluoromethyl)Butan-2-One, highlights its application in the development of trifluoromethylated compounds, an area of interest in organic and medicinal chemistry (Sato et al., 2006).
Antifungal Agents Discovery : Park et al. (2007) discussed the potential of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol as antifungal agents, highlighting the relevance of derivatives of 4-(2,4-Difluorophenyl)butan-2-one in developing new pharmaceuticals (Park et al., 2007).
Catalysis in Chemical Synthesis : The use of bimetallic catalysts for synthesizing 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols, as reported by Morad et al. (2017), underscores the importance of 4-(2,4-Difluorophenyl)butan-2-one and its derivatives in catalytic processes (Morad et al., 2017).
Melanin Synthesis Suppression : Wu et al. (2015) found that 4-(phenylsulfanyl)butan-2-one suppresses melanin synthesis and melanosome maturation, indicating its potential application in dermatology and cosmetology (Wu et al., 2015).
Safety And Hazards
The compound has been classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2,4-difluorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYSSUKUIDCBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)butan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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